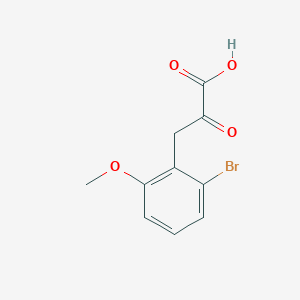
3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methoxyphenylacetic acid, followed by a series of reactions to introduce the ketone group and finalize the structure.
Bromination: The initial step involves the bromination of 2-methoxyphenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Ketone Group: The brominated intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone functionality.
Final Assembly: The final step involves the coupling of the brominated and oxidized intermediate with a suitable acylating agent under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can be further oxidized to form carboxylic acids or other derivatives.
Condensation Reactions: The compound can participate in aldol condensation reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
科学研究应用
Chemistry
In chemistry, 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its brominated aromatic ring and ketone group make it a useful probe for investigating biochemical processes.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure can be modified to create analogs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism by which 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ketone group can participate in various chemical interactions, influencing the compound’s behavior and reactivity.
相似化合物的比较
Similar Compounds
3-(2-Chloro-6-methoxyphenyl)-2-oxopropanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(2-Methoxyphenyl)-2-oxopropanoic acid: Lacks the halogen atom, resulting in different reactivity.
3-(2-Bromo-6-hydroxyphenyl)-2-oxopropanoic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, combined with a ketone functionality
属性
分子式 |
C10H9BrO4 |
|---|---|
分子量 |
273.08 g/mol |
IUPAC 名称 |
3-(2-bromo-6-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI 键 |
RQJRGFQMBYJNNU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)Br)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



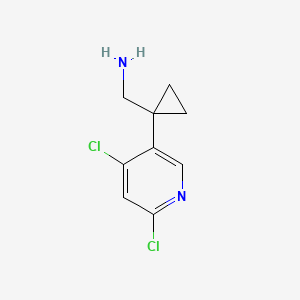


![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
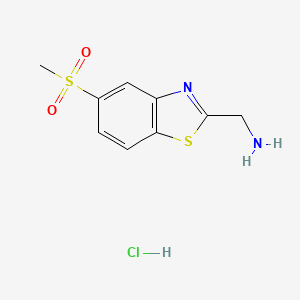



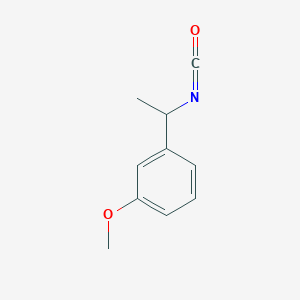
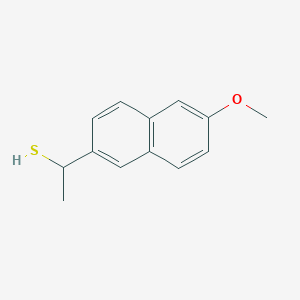
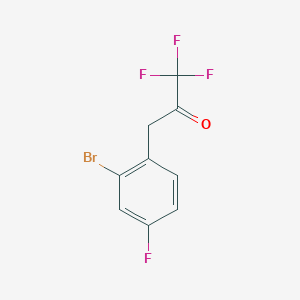

![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
